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amine

Abstract
The[1][2][3]triazolo[1,5-a]pyrazine scaffold is a privileged heterocyclic system in medicinal

chemistry, forming the core of numerous compounds with significant biological activity. Notably,

its derivatives are potent antagonists of the adenosine A2A receptor, presenting therapeutic

potential for neurodegenerative disorders such as Parkinson's disease.[3] This guide provides

a comprehensive examination of the molecular structure of a key parent compound,[1][2]

[3]triazolo[1,5-a]pyrazin-2-amine. We will dissect its three-dimensional geometry, electronic

properties, and spectroscopic signature. Furthermore, this document details the standard

methodologies for its synthesis and characterization, offering a foundational reference for

researchers and professionals in drug discovery and development.

Introduction: The Significance of the
Triazolopyrazine Scaffold
The fusion of a 1,2,4-triazole ring with a pyrazine ring creates the[1][2][3]triazolo[1,5-a]pyrazine

system, a nitrogen-rich heterocycle that is isosteric to biologically crucial purines.[4][5] This

structural mimicry allows molecules based on this scaffold to interact with biological targets that

typically bind purine-based ligands, such as kinases and G-protein coupled receptors (GPCRs).
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The primary amino group at the 2-position of the triazole ring provides a critical hydrogen-

bonding moiety, often essential for specific receptor-ligand interactions. The expertise in

modifying this core has led to the development of highly selective ligands, most notably for the

adenosine A2A receptor, where antagonism has shown promise in non-dopaminergic treatment

strategies for Parkinson's disease.[3][6] Understanding the foundational molecular structure

of[1][2][3]triazolo[1,5-a]pyrazin-2-amine is therefore paramount for the rational design of next-

generation therapeutics.

Core Molecular Architecture
The fundamental structure of[1][2][3]triazolo[1,5-a]pyrazin-2-amine is defined by its constituent

atoms and their precise spatial arrangement. This arrangement dictates the molecule's

physical, chemical, and biological properties.

Two-Dimensional Structure and Nomenclature
The molecule consists of a five-membered 1,2,4-triazole ring fused to a six-membered pyrazine

ring. The systematic IUPAC name is [1][2][3]triazolo[1,5-a]pyrazin-2-amine. Its core properties

are summarized in the table below.

Property Value Source

Molecular Formula C₅H₅N₅ [1][2][7]

Molecular Weight 135.13 g/mol [2]

CAS Number 88002-33-9 [8]

PubChem CID 13033266 [2]

Monoisotopic Mass 135.05449 Da [1]

Three-Dimensional Conformation & Crystallographic
Insights
While a specific single-crystal X-ray diffraction study for the unsubstituted[1][2][3]triazolo[1,5-

a]pyrazin-2-amine is not publicly available, extensive crystallographic data from closely related
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derivatives, such as aminated antimalarial triazolopyrazines, provide authoritative insights into

the core's geometry.[9][10]

The fused heterocyclic ring system is fundamentally planar. This planarity is a consequence of

the sp² hybridization of the constituent carbon and nitrogen atoms, which maximizes the

delocalization of π-electrons across the scaffold, a key feature contributing to its aromatic

character and stability. The exocyclic amino group at the C2 position also lies within this plane,

allowing its lone pair to participate in resonance.

Causality Behind Structural Features: The planarity of the scaffold is critical for its biological

function, particularly in its role as a purine isostere. The flat, aromatic surface facilitates π-π

stacking interactions within the binding pockets of target proteins, a common binding mode for

purinergic ligands.

X-ray studies on aminated derivatives confirm the formation of robust intermolecular hydrogen

bonds.[9][11] The amino group (a hydrogen bond donor) and the various nitrogen atoms in the

rings (hydrogen bond acceptors) readily participate in these interactions, often leading to the

formation of dimeric pairs or extended networks in the solid state. This has profound

implications for the material's solubility and crystal packing.

Table 1: Representative Bond Lengths and Angles from a Related Triazolopyrazine Derivative

(Note: Data is inferred from a published crystal structure of a substituted triazolopyrazine to

illustrate typical geometry.[9])
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Bond Length (Å) Angle Degrees (°)

N1-C2 ~1.35 C8-N1-C2 ~104.5

C2-N3 ~1.32 N1-C2-N3 ~113.0

N3-N4 ~1.38 C2-N3-N4 ~105.0

N4-C8a ~1.37 N3-N4-C8a ~108.5

C5-N6 ~1.31 N6-C5-C8a ~122.0

N6-C7 ~1.34 C5-N6-C7 ~116.0

C7-C8 ~1.33 N6-C7-C8 ~123.0

C8-C8a ~1.40 C7-C8-C8a ~118.0

Electronic Structure and Reactivity
The electronic landscape of the molecule is characterized by a delocalized 10-π electron

system, conferring significant aromatic stability. Computational studies on analogous triazolo-

fused systems confirm a complex distribution of electron density.[12] The pyrazine ring is

generally electron-deficient due to the presence of two electronegative nitrogen atoms, while

the fused triazole ring is comparatively more electron-rich. The amino group at C2 is a strong

electron-donating group, further increasing the electron density on the triazole portion of the

scaffold.

This electronic distribution dictates the molecule's reactivity:

Nucleophilic Substitution: The electron-deficient pyrazine ring is susceptible to nucleophilic

attack, particularly if a suitable leaving group is present.

Electrophilic Substitution: Electrophilic attack is less favorable but would be directed towards

the more electron-rich positions.

Coordination Chemistry: The multiple nitrogen atoms with lone pairs of electrons make the

scaffold an excellent ligand for metal coordination.[5]
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Molecular Structure

Resulting Electronic Properties

Chemical & Biological Implications
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Structure-Property Relationships in Triazolopyrazin-2-amine.

Spectroscopic and Analytical Characterization
A self-validating protocol for confirming the identity and purity of[1][2][3]triazolo[1,5-a]pyrazin-2-

amine relies on a combination of spectroscopic and chromatographic techniques. Each method

provides orthogonal data that, when combined, unequivocally confirms the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in

a molecule. Based on data from substituted analogs, the expected chemical shifts for the core

protons and carbons can be predicted.[1][13][14]

Expertise in Interpretation: The ¹H NMR spectrum is expected to show three distinct signals in

the aromatic region corresponding to the three protons on the pyrazine ring. The amine protons

will likely appear as a broad singlet, the position of which can be solvent-dependent. In the ¹³C

NMR spectrum, five signals are expected for the five core carbon atoms. 2D NMR techniques

like HSQC and HMBC are indispensable for unambiguously assigning each proton to its
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corresponding carbon and mapping long-range C-H correlations, which definitively confirms the

fused ring structure.[9][10]

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in DMSO-d₆ (Note: These are

estimated values based on published data for structurally similar compounds.)
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Atom
Predicted ¹H Shift
(ppm)

Predicted ¹³C Shift
(ppm)

Rationale

H-5 ~8.5 - 8.7 -

Adjacent to

bridgehead nitrogen

and N6; most

deshielded proton.

H-7 ~7.9 - 8.1 -
Standard pyrazine

proton region.

H-8 ~8.2 - 8.4 -

Adjacent to

bridgehead nitrogen;

deshielded.

NH₂ ~6.0 - 7.0 (broad) -

Exchangeable

protons; position and

shape are variable.

C2 - ~160 - 165

Carbon bearing the

amino group; highly

deshielded.

C5 - ~140 - 145

Pyrazine carbon

adjacent to

bridgehead nitrogen.

C7 - ~125 - 130
Standard pyrazine

carbon.

C8 - ~135 - 140

Pyrazine carbon

adjacent to

bridgehead nitrogen.

C8a - ~148 - 152
Bridgehead carbon,

part of both rings.

Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and elemental composition. Using

electrospray ionization (ESI) in positive mode, the compound is expected to be detected as its
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protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) provides a highly

accurate mass measurement, which can be used to confirm the molecular formula C₅H₅N₅ with

a high degree of confidence.[1][15]

Expected [M+H]⁺ (Calculated): 136.0618

Expected [M+Na]⁺ (Calculated): 158.0437

Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in the molecule. Key expected

vibrations include:

N-H stretching: A pair of medium-to-sharp bands around 3300-3400 cm⁻¹ for the primary

amine.

C=N and C=C stretching: Multiple bands in the 1500-1650 cm⁻¹ region, characteristic of the

aromatic heterocyclic rings.

N-H bending: A vibration around 1600-1640 cm⁻¹, often overlapping with ring stretches.

Methodologies: Synthesis and Analysis
The synthesis and analysis of[1][2][3]triazolo[1,5-a]pyrazin-2-amine require precise and

validated protocols. The following sections describe authoritative, field-proven methodologies.

Representative Synthesis Protocol
A robust synthesis can be adapted from methods used for related triazolopyrazine derivatives.

[16] The workflow starts with a commercially available dichloropyrazine and proceeds through a

nucleophilic substitution and cyclization sequence.

2,3-Dichloropyrazine
(Starting Material)

Nucleophilic Substitution
+ Hydrazine Hydrate

+ EtOH, 85°C
2-Chloro-3-hydrazinylpyrazine

Cyclization
+ Cyanogen Bromide (BrCN)

+ Reflux
[1,2,4]Triazolo[1,5-a]pyrazin-2-amine

Click to download full resolution via product page
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Synthetic workflow for Triazolopyrazin-2-amine.

Step-by-Step Methodology:

Hydrazine Substitution: To a solution of 2,3-dichloropyrazine (1.0 eq) in ethanol, add

hydrazine hydrate (1.1 eq) dropwise at room temperature. Heat the reaction mixture to reflux

(approx. 85°C) for 4-6 hours. Monitor the reaction by TLC or LC-MS until the starting material

is consumed.

Causality:Heating is necessary to overcome the activation energy for the nucleophilic

aromatic substitution of the first chlorine atom. Hydrazine is a potent nucleophile.

Work-up and Isolation: Cool the reaction mixture to room temperature. Remove the solvent

under reduced pressure. The resulting crude solid, 2-chloro-3-hydrazinylpyrazine, can be

purified by recrystallization or used directly in the next step.

Triazole Ring Formation: Dissolve the crude intermediate (1.0 eq) in a suitable solvent such

as 1,4-dioxane or ethanol. Add cyanogen bromide (1.2 eq). Heat the mixture to reflux for 8-

12 hours.

Causality:Cyanogen bromide provides the one-carbon unit required to form the triazole

ring. The initial reaction is the attack of the terminal hydrazine nitrogen onto the

electrophilic carbon of BrCN, followed by an intramolecular cyclization with elimination of

HBr to form the fused aromatic ring.

Final Purification: After cooling, the product may precipitate. Collect the solid by filtration. If it

remains in solution, concentrate the solvent and purify the crude product by column

chromatography on silica gel (e.g., using a dichloromethane/methanol gradient) to yield

pure[1][2][3]triazolo[1,5-a]pyrazin-2-amine.

Protocol for Single-Crystal X-ray Diffraction
Crystal Growth: Dissolve the purified compound in a minimal amount of a hot solvent (e.g.,

methanol, acetonitrile, or DMF). Allow the solution to cool slowly and undisturbed to room

temperature. Alternatively, vapor diffusion by placing a vial of the solution inside a larger

sealed container with a more volatile anti-solvent (e.g., ether, hexanes) can yield high-quality

crystals over several days.
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Data Collection: Select a suitable single crystal and mount it on a goniometer head. Collect

diffraction data using a modern diffractometer with a monochromatic X-ray source (e.g., Mo

Kα radiation).

Structure Solution and Refinement: Process the diffraction data to obtain a set of structure

factors. Solve the structure using direct methods and refine it using full-matrix least-squares

on F². This process will yield the final atomic coordinates, bond lengths, angles, and thermal

parameters.[13]

Protocol for Analytical Characterization
Sample Preparation: Accurately weigh ~5 mg of the sample. Dissolve it in ~0.7 mL of a

deuterated solvent (e.g., DMSO-d₆) for NMR analysis. For HPLC-MS, prepare a stock

solution of ~1 mg/mL in methanol or acetonitrile.

NMR Analysis: Acquire ¹H, ¹³C, and 2D (COSY, HSQC) spectra on a 400 MHz or higher

spectrometer. Ensure sufficient scans for good signal-to-noise, especially for the ¹³C

spectrum.

HPLC-MS Analysis: Inject the diluted sample onto a C18 reverse-phase column. Run a

gradient elution (e.g., 5-95% acetonitrile in water with 0.1% formic acid). Monitor the eluent

with both a UV detector (e.g., at 254 nm) and a mass spectrometer (in ESI positive mode) to

confirm purity and molecular weight simultaneously.[17]

Conclusion
The[1][2][3]triazolo[1,5-a]pyrazin-2-amine molecule is a structurally elegant and therapeutically

significant scaffold. Its planar, aromatic, and hydrogen-bonding characteristics are the direct

determinants of its ability to function as a purine isostere and interact with high affinity at key

biological targets. The detailed structural insights and validated analytical and synthetic

protocols presented in this guide provide a crucial, authoritative framework for scientists

engaged in the exploration and exploitation of this important heterocyclic system for drug

discovery.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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